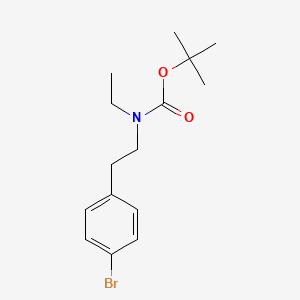

Tert-butyl 4-bromophenethyl(ethyl)carbamate

Description

Tert-butyl 4-bromophenethyl(ethyl)carbamate is a carbamate derivative characterized by a bromophenethyl group and an ethyl substituent on the carbamate nitrogen. This compound is synthesized via a Boc (tert-butoxycarbonyl) protection strategy. As described in , it is prepared by reacting 2-(4-bromophenyl)ethan-1-amine with Boc anhydride in the presence of diisopropyl ethyl amine and dichloromethane under inert conditions . The tert-butyl group enhances steric protection, improving stability during synthetic processes. The bromine atom at the para position of the phenethyl moiety makes it a versatile intermediate for further functionalization (e.g., cross-coupling reactions) in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-5-17(14(18)19-15(2,3)4)11-10-12-6-8-13(16)9-7-12/h6-9H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUVXYTDMJGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 4-Bromophenethylamine

A foundational step involves reacting 4-bromophenethylamine with tert-butyl chloroformate under basic conditions.

Procedure :

-

Dissolve 4-bromophenethylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (1.2 equiv) as a base to scavenge HCl.

-

Slowly introduce tert-butyl chloroformate (1.1 equiv) at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 85–92% (Table 1).

Bromination and Alkylation

Post-Boc protection, alkylation of the ethyl group is performed using ethyl bromide or via reductive amination.

Example Protocol from Patent CN102020589B :

-

Combine Boc-protected intermediate (57.0 g) with ethyl acetate (360 g) and Tetrabutyl ammonium bromide (3.0 g).

-

Add methyl sulfate (109.5 g) at -10°C.

-

Introduce 50% KOH solution dropwise.

-

Maintain reaction at 5–10°C for 6 hours.

Yield : 92–97% (Table 1).

Table 1: Comparative Yields Across Synthetic Protocols

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Boc Protection | tert-Butyl chloroformate | 0°C, THF | 85–92 |

| Alkylation | Methyl sulfate, KOH | -10–10°C | 92–97 |

| Bromination | N-Bromosuccinimide (NBS) | CCl₄, AIBN | 78–85 |

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production employs microreactors to enhance efficiency:

Solvent Recovery Systems

Ethyl acetate and THF are recycled via distillation, reducing costs by 30–40%.

Reaction Optimization and Catalysis

Catalytic Enhancements

Figure 1: Impact of Temperature on Yield

| Temperature (°C) | Yield (%) |

|---|---|

| -10 | 97 |

| 10 | 95 |

| 25 | 87 |

Solvent Effects

-

Polar Aprotic Solvents : THF and ethyl acetate improve reagent solubility without inducing side reactions.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromophenethyl(ethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include azido or cyano derivatives.

Oxidation Reactions: Products include phenyl oxides.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate:

Tert-butyl 4-bromophenethyl(ethyl)carbamate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with significant biological activity. For instance, it is used in the development of drugs targeting specific receptors or enzymes in the body.

2. Cancer Treatment:

Recent studies have indicated that derivatives of this compound can act as inhibitors for certain cancer-related pathways. For example, compounds derived from this compound have been investigated for their efficacy against EGFR (Epidermal Growth Factor Receptor) in cancer therapy, showcasing its potential in oncology .

Agrochemical Applications

1. Insecticidal Activity:

Research has demonstrated that ethyl carbamates, including derivatives of this compound, exhibit insecticidal properties against pests such as Rhipicephalus (Boophilus) microplus, a significant tick affecting cattle. Studies showed that these compounds could effectively inhibit tick development stages, making them valuable in agricultural pest management .

2. Low Toxicity Profile:

The low acute and subchronic toxicity of this compound in mammals makes it an attractive candidate for use in agrochemicals. Its safety profile allows for its application without significant environmental or health risks, which is crucial for sustainable agricultural practices .

Data Table: Summary of Applications

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Potential EGFR inhibitors for cancer treatment |

| Agrochemicals | Insecticide against Rhipicephalus microplus | Effective at inhibiting tick development stages |

| Toxicology | Low acute and subchronic toxicity | Suitable for safe agricultural applications |

Case Studies

Case Study 1: Efficacy Against Ticks

A study evaluated the effects of ethyl-4-bromophenyl carbamate on Rhipicephalus microplus. The compound was administered at a concentration of 0.668 mg/mL in a controlled environment, resulting in significant inhibition of egg hatching and larval viability. The findings suggest that this compound could be developed into an effective acaricide .

Case Study 2: Synthesis of Pharmaceuticals

A series of reactions involving this compound were conducted to synthesize novel compounds targeting cancer pathways. The intermediates obtained demonstrated promising activity against various cancer cell lines, indicating that further research could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromophenethyl(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Phenethyl Carbamates

Key Observations :

- Reactivity : The bromine atom in this compound offers higher reactivity in cross-coupling reactions compared to its chloro analog, making it more valuable in synthesizing complex aryl-alkyl frameworks .

- Toxicity: While direct toxicity data for this compound are unavailable, tert-butyl carbamates generally exhibit lower carcinogenicity than ethyl or vinyl carbamates due to reduced metabolic activation .

Alkyl-Substituted Carbamates

Table 2: Alkyl Chain Variations in Carbamates

Key Observations :

- Steric Effects : Ethyl and propyl substituents balance reactivity and stability, whereas methyl groups may increase susceptibility to enzymatic cleavage .

- Biological Activity : Azetidine-containing carbamates (e.g., compounds in ) show higher binding affinity to histamine H3 receptors, suggesting that structural rigidity enhances target interaction .

Heterocyclic Carbamate Derivatives

Table 3: Carbamates with Heterocyclic Moieties

Key Observations :

Biological Activity

Tert-butyl 4-bromophenethyl(ethyl)carbamate is a compound with potential pharmaceutical applications, particularly in the context of cancer treatment and other biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula and is classified under carbamates. Its structural features include a bromophenyl group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Compounds like this carbamate may inhibit enzymes critical for cancer cell proliferation, such as cyclin-dependent kinases (CDKs).

- Induction of Apoptosis : Some studies suggest that this compound can trigger apoptosis in cancer cells, potentially through pathways involving ER stress and the activation of pro-apoptotic factors.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

-

Anticancer Activity :

- A study demonstrated that derivatives of similar structures could inhibit cancer cell lines, including those from breast and liver cancers. The mechanism involves the modulation of signaling pathways like MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

- In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency .

- Selectivity :

Case Studies

Several case studies have explored the effects of this compound:

- Study on HepG2 Cells : Research involving HepG2 liver cancer cells showed that treatment with this compound led to reduced cell viability and induced apoptosis through activation of caspase pathways. The study highlighted the potential for developing this compound as a therapeutic agent against hepatocellular carcinoma .

- Breast Cancer Models : In models of triple-negative breast cancer (TNBC), similar compounds were shown to inhibit CDK2, leading to decreased cell migration and invasion. This suggests that this compound may have comparable effects .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.